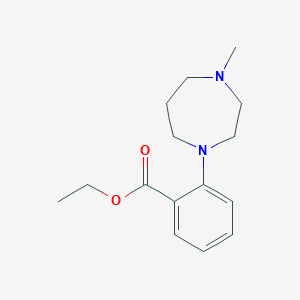

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-3-19-15(18)13-7-4-5-8-14(13)17-10-6-9-16(2)11-12-17/h4-5,7-8H,3,6,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVHDPRFJKPWNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594662 | |

| Record name | Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912569-58-5 | |

| Record name | Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate is a compound of interest due to its structural features that include a benzoate group and a 1,4-diazepane moiety. This article explores the biological activities associated with this compound, including its pharmacological potential and relevant case studies.

Structural Characteristics

The molecular formula of Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate is , with a molecular weight of approximately 262.347 g/mol. The presence of the diazepane ring contributes significantly to its biological activity, particularly in the realms of anxiolytic and anticonvulsant effects.

Anxiolytic and Anticonvulsant Effects

Preliminary studies indicate that compounds containing the 1,4-diazepane structure exhibit diverse biological activities. Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate has been evaluated for its potential anxiolytic effects, similar to other diazepane derivatives. In particular, related compounds have shown inhibitory activity against human Factor Xa, suggesting potential applications in anticoagulation therapy.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that ethyl esters similar to Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate exhibit weak anti-inflammatory and moderate analgesic effects in animal models. A study involving carrageenan-induced edema reported that a screening dose of 20 mg/kg showed these properties, indicating potential therapeutic applications in pain management.

Comparative Analysis with Related Compounds

To better understand the unique features of Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-(1,4-diazepan-1-yl)benzoate | Lacks methyl substitution at the diazepane ring | |

| (4-methyl-1,4-diazepan-1-yl)benzamide | Contains an amide instead of an ester | |

| Ethyl 2-(4-methylperhydro-1,4-diazepin-1-yl)benzoate | Features a perhydro substitution |

The unique methyl substitution on the diazepane ring in Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate may influence its biological activity compared to these related compounds.

Synthesis and Methodology

The synthesis of Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate typically involves multi-step organic reactions. A common method includes the reaction of 4-methyl-1,4-diazepan-1-one with ethyl benzoate under acidic conditions. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor product formation and purity.

Case Studies and Research Findings

Several studies have explored the biological activities of related diazepane derivatives:

- Anticancer Activity : Research on oxazolo[5,4-d]pyrimidines has demonstrated cytotoxic activity against various human cancer cell lines. These findings suggest that compounds with similar structural motifs may also exhibit anticancer properties .

- Inhibition Studies : A study focusing on HDAC3 and HDAC8 inhibition revealed that diazepane-containing compounds exhibited significant inhibitory activity compared to other structures .

- Pharmacological Characterization : The pharmacological profiles of related compounds have been characterized through various assays, highlighting their potential as therapeutic agents .

Scientific Research Applications

Preliminary studies have indicated that compounds containing the 1,4-diazepane structure exhibit a range of biological activities:

- Anxiolytic and Anticonvulsant Effects : Related compounds have been evaluated for their potential to alleviate anxiety and seizures, suggesting that Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate may share similar properties.

- Anticoagulation Potential : Some derivatives have shown inhibitory activity against human Factor Xa, indicating a possible application in anticoagulation therapy.

Case Studies

Several studies have investigated the pharmacological properties of related compounds:

-

Analgesic Effects :

- A study on structurally similar compounds demonstrated weak anti-inflammatory and moderate analgesic effects when tested in carrageenan-induced edema models.

-

Antimicrobial Activity :

- Derivatives of diazepane have shown promising results against various bacterial strains, indicating potential applications in treating infections.

- In Vitro Biological Testing :

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 2-(4-methyl-1,4-diazepan-1-yl)benzoic acid. This reaction is critical for modifying pharmacokinetic properties or generating intermediates for further derivatization.

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux | 2-(4-methyl-1,4-diazepan-1-yl)benzoic acid + ethanol |

| Basic Hydrolysis | NaOH (aq), heat | Sodium salt of benzoic acid + ethanol |

This reactivity aligns with studies on structurally similar esters, where hydrolysis is a common pathway for functional group interconversion .

Alkylation at the Diazepane Nitrogen

The secondary amine in the 1,4-diazepane ring is susceptible to alkylation, enabling the introduction of substituents. For example, reaction with methyl iodide in the presence of a base like DIPEA yields quaternized derivatives.

Example Reaction

| Reagents | Conditions | Product |

|---|---|---|

| CH₃I, DIPEA | Dry DMF, 25°C | N-Methylated diazepane derivative |

Alkylation reactions are pivotal for enhancing binding affinity to biological targets, as demonstrated in analogs like compound 8 (PMC study) .

Acylation Reactions

The diazepane nitrogen can undergo acylation with reagents such as acyl chlorides or activated esters. For instance, coupling with 1-adamantanecarboxylic acid using HOBt/HBTU generates amide derivatives.

Mechanism

-

Activation of carboxylic acid with HOBt/HBTU.

-

Nucleophilic attack by the diazepane nitrogen.

This method mirrors the synthesis of compound 3 in the PMC study, achieving a 61% yield under optimized conditions .

Cyclization and Ring Expansion

The diazepane ring may participate in cyclization reactions under specific conditions. For example, treatment with triphosgene could induce ring contraction or expansion, though direct evidence for this compound is limited. Analogous studies suggest potential for forming bicyclic structures .

Mechanistic Considerations

-

Hydrolysis : Proceeds via nucleophilic attack on the ester carbonyl, with acid/base catalysis.

-

Alkylation/Acylation : Follows standard amine reactivity, influenced by steric hindrance from the diazepane ring.

These insights are corroborated by synthetic routes for related compounds, such as the use of continuous flow hydrogenation for intermediates .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes

Key Observations :

- Heterocycle Size and Flexibility : The 1,4-diazepane ring (7-membered) in the target compound allows greater conformational flexibility compared to piperazine (6-membered), which may enhance binding to biological targets but reduce thermodynamic stability .

- Similarity Scores : Ethyl 4-(4-methylpiperazin-1-yl)benzoate (similarity score 1.00) shares functional group alignment but differs in ring size and substitution pattern, highlighting the impact of diazepane vs. piperazine .

Reactivity and Functional Performance

- Synthetic Routes: Unlike diazepine derivatives synthesized via FeCl3-mediated cyclization (e.g., benzo[e][1,4]diazepin-2-ylamino analogs in ), the target compound’s synthesis likely involves alkylation or condensation of ethyl benzoate precursors with 4-methyl-1,4-diazepane.

- The diazepane moiety may further modulate reactivity due to its basicity and steric profile .

Commercial and Industrial Relevance

- Supplier Landscape: The target compound is listed with 10 suppliers (), indicating robust demand in pharmaceuticals or materials science.

Preparation Methods

Starting Materials and Reagents

- 4-methyl-1,4-diazepan-1-one: Prepared or commercially sourced, serves as the nucleophilic amine component.

- Ethyl benzoate: Acts as the electrophilic ester component.

- Acidic Catalyst: Often a strong acid to activate the ester for nucleophilic attack.

- Solvents: Commonly used solvents include DMF, THF, or ethyl acetate, chosen based on solubility and reaction compatibility.

Reaction Setup

- The reaction is typically conducted at ambient to slightly elevated temperatures (20-60 °C).

- Acidic conditions are maintained to promote ester activation.

- Reaction progress is monitored by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the desired product and to assess purity.

Purification

- Silica gel column chromatography is employed using solvent gradients such as ethyl acetate in petroleum ether to isolate the product.

- Additional purification may involve recrystallization or preparative HPLC if required.

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the chemical shifts corresponding to the aromatic protons, diazepane ring protons, and ester moiety.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight and purity.

- Infrared Spectroscopy (IR): Used to detect characteristic functional groups such as ester carbonyl and amine groups.

- Chromatography: TLC and HPLC are used for monitoring reaction progress and purity assessment.

Detailed Research Findings and Reaction Optimization

Research indicates that the reaction efficiency and yield depend significantly on:

- Acid Catalyst Strength: Strong acids improve ester activation but may cause side reactions.

- Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity and solubility of reactants.

- Temperature Control: Mild heating accelerates the reaction without decomposing sensitive intermediates.

- Stoichiometry: Using a slight excess of the amine component can drive the reaction to completion.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Acid Catalyst | Sulfuric acid, trifluoroacetic acid (0.1-1 eq.) | Enhances ester activation; excess causes degradation |

| Solvent | DMF, THF, Ethyl acetate | DMF provides better solubility and yield |

| Temperature | 20-60 °C | Higher temp increases rate but may reduce selectivity |

| Reaction Time | 12-24 hours | Longer time improves conversion |

| Molar Ratio (Amine: Ester) | 1.1:1 to 1.5:1 | Slight excess amine improves yield |

| Purification Method | Silica gel chromatography (ethyl acetate/petroleum ether) | Effective for product isolation |

| Monitoring Techniques | TLC, ^1H NMR, HRMS | Confirm product formation and purity |

Notes on Related Synthetic Methodologies

- Alternative methods include the use of activated esters or acid chlorides of benzoic acid derivatives to improve coupling efficiency.

- Protection-deprotection strategies may be employed on the diazepane nitrogen atoms to enhance regioselectivity.

- Asymmetric synthesis approaches can be integrated if chiral variants of the compound are desired, involving chiral catalysts or auxiliaries.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a quinazolin-4-amine derivative was prepared by reacting a benzylpiperidin-4-yl intermediate with a diazepane-containing precursor under anhydrous conditions (e.g., DCM as solvent, BBr₃ for demethylation) . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to ester), temperature (room temperature to 80°C), and catalysts (e.g., acetic acid for imine formation) . Purity is enhanced via column chromatography (silica gel, gradient elution).

Q. How can structural characterization of Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate be performed?

- Methodology : Use ¹H/¹³C NMR to confirm the diazepane ring (δ 2.5–3.5 ppm for methylene protons) and ester group (δ 4.3 ppm for ethyl CH₂). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₁₇N₃ for a related compound ). FT-IR identifies carbonyl stretches (~1700 cm⁻¹ for ester C=O). X-ray crystallography may resolve conformational flexibility in the diazepane ring .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9). Stability assays at 25°C and 40°C over 72 hours, monitored via HPLC (C18 column, acetonitrile/water gradient). For related esters, DMSO enhances solubility >50 mg/mL, while aqueous stability decreases above pH 8 due to ester hydrolysis .

Advanced Research Questions

Q. How does the 4-methyl-1,4-diazepane moiety influence molecular docking with neurological targets (e.g., HDAC8 or G9a)?

- Methodology : Prepare protein structures (HDAC8/MS-344 complex from PDB) using Schrödinger Suite. Generate ligand conformers with LigPrep (pH 7.4, ionization states). Use Glide for docking, scoring interactions (e.g., hydrogen bonds with His143 in HDAC8). The diazepane’s flexibility allows π-π stacking with aromatic residues, enhancing binding affinity . Compare docking scores (ΔG) of derivatives to identify pharmacophore requirements.

Q. What structure-activity relationships (SAR) govern the compound’s biological activity in neurological assays?

- Methodology : Synthesize analogs with modified diazepane substituents (e.g., 4-ethyl vs. 4-methyl) or ester replacements. Test in vitro against G9a methyltransferase (IC₅₀ via radiometric assays). For example, NEU-4438, containing a diazepane-pyrimidine scaffold, showed sub-µM inhibition of Trypanosoma brucei via target perturbation . SAR reveals that methyl groups enhance metabolic stability, while bulkier substituents reduce CNS penetration .

Q. How can contradictory reactivity data (e.g., ester vs. amide stability) be resolved in comparative studies?

- Methodology : Conduct kinetic studies (UV-Vis or LC-MS) under controlled pH and temperature. For instance, ethyl 4-(dimethylamino)benzoate showed higher hydrolytic stability than methacrylate analogs in resin cements due to electron-donating effects . Use DFT calculations (B3LYP/6-31G*) to model transition states and identify steric/electronic factors affecting reactivity.

Q. What analytical methods are suitable for detecting degradation products in biological matrices?

- Methodology : Develop a UHPLC-MS/MS method with MRM transitions for the parent compound (e.g., m/z 316→215) and potential metabolites (e.g., benzoic acid derivatives). Validate linearity (1–1000 ng/mL), LOQ (<5 ng/mL), and recovery (>85%) in plasma. For example, parabens were quantified using C18 columns and ESI-negative mode .

Contradictions and Data Gaps

- Reactivity in Polymer Systems : Ethyl 4-(dimethylamino)benzoate exhibits higher conversion efficiency in resin cements than methacrylate analogs, but its sensitivity to initiators like DPI is lower . This suggests competing radical vs. ionic pathways, requiring mechanistic studies with EPR spectroscopy.

- Biological Half-Life : NEU-4438’s diazepane moiety improves metabolic stability in vivo compared to non-cyclic amines, but interspecies variability (e.g., mouse vs. human microsomes) remains uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.